Msop Msop Potent, selective group III metabotropic glutamate receptor antagonist. Selective inhibition for L-AP4-sensitive presynaptic mGluR on primary afferent terminals in spinal cord (KD = 51 μM) compared to the (1S,3S)-ACPD-sensitive presynaptic mGlu (KD > 700 μM). No activity on postsynaptic mGlu receptors or ionotropic glutamate receptors on neonatal rat motoneurons. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Selective group III metabotropic glutamate receptor antagonist. Displays an apparent KD of 51 μM for the L-AP4-sensitive presynaptic mGluR on primary afferent terminals in spinal cord compared to > 700 μM for the (1S,3S)-ACPD-sensitive presynaptic mGlu in the same system. Has no activity on postsynaptic mGlu receptors or on ionotropic glutamate receptors on neonatal rat motoneurons. 
Brand Name: Vulcanchem
CAS No.: 66515-29-5
VCID: VC0004252
InChI: InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10)
SMILES: CC(COP(=O)(O)O)(C(=O)O)N
Molecular Formula: C4H10NO6P
Molecular Weight: 199.10 g/mol

Msop

CAS No.: 66515-29-5

Cat. No.: VC0004252

Molecular Formula: C4H10NO6P

Molecular Weight: 199.10 g/mol

* For research use only. Not for human or veterinary use.

Msop - 66515-29-5

Specification

CAS No. 66515-29-5
Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
IUPAC Name 2-amino-2-methyl-3-phosphonooxypropanoic acid
Standard InChI InChI=1S/C4H10NO6P/c1-4(5,3(6)7)2-11-12(8,9)10/h2,5H2,1H3,(H,6,7)(H2,8,9,10)
Standard InChI Key GSFCOAGADOGIGE-UHFFFAOYSA-N
SMILES CC(COP(=O)(O)O)(C(=O)O)N
Canonical SMILES CC(COP(=O)(O)O)(C(=O)O)N

Introduction

Methylsulfamic Acid 3-(2-Methoxyphenoxy)-2-(((Methylamino)Sulfonyl)Oxy)Propyl Ester (PubChem CID: 195582)

Chemical Identity and Structural Features

This compound, with the systematic name methylsulfamic acid 3-(2-methoxyphenoxy)-2-(((methylamino)sulfonyl)oxy)propyl ester, is a sulfamate ester derivative. Its molecular formula is C12H20N2O9S2\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{9}\text{S}_{2}, and it has a molecular weight of 384.4 g/mol . The structure includes a 2-methoxyphenoxy group linked to a propane-1,2-diyl backbone, with methylsulfamate and methylsulfamoyloxy substituents.

Table 1: Computed Physicochemical Properties

PropertyValue
XLogP3-AA0.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count10
Rotatable Bond Count11
Exact Mass384.06610795 Da

2-(Methylsulfonyl)Pyridine (CAS: 17075-14-8)

Chemical Profile

This heterocyclic compound, with the formula C6H7NO2S\text{C}_{6}\text{H}_{7}\text{NO}_{2}\text{S}, features a pyridine ring substituted with a methylsulfonyl group. It is used primarily as a chromatographic reagent for detecting 2-pyridinethiol (2-PS) in serum and as a broad-spectrum antimicrobial agent in laboratory settings .

Toxicity and Biological Effects

Studies highlight its reproductive toxicity, including reduced fertility indices in rats, attributed to covalent binding with glutathione, which disrupts cellular antioxidant defenses . The active metabolite, pyrithione, exhibits organophosphate-like antifertility effects.

(RS)-α-Methylserine-O-Phosphate (MSOP; CAS: 66515-29-5)

Biochemical Role

MSOP is a group III metabotropic glutamate receptor (mGluR) antagonist with an apparent KDK_D of 51 μM for presynaptic mGluRs in spinal cord primary afferent terminals . It selectively inhibits L-AP4-sensitive receptors without affecting ionotropic glutamate receptors or postsynaptic mGluRs.

Table 2: Technical Data for MSOP

PropertyValue
Molecular FormulaC4H10NO6P\text{C}_{4}\text{H}_{10}\text{NO}_{6}\text{P}
Molecular Weight199.10 g/mol

Research Findings

  • Neuroprotection: MSOP attenuates rotenone-induced toxicity in dopaminergic neurons via microtubule stabilization .

  • Synaptic Modulation: It suppresses vanilloid-mediated heterosynaptic facilitation in vagal motor neurons, implicating group III mGluRs in pain pathways .

(RS)-α-Methylserine-O-Phosphate Monophenyl Ester (MSOPPE)

Pharmacological Activity

MSOPPE, a phenyl ester derivative of MSOP, acts as a group II mGlu receptor antagonist. At concentrations of 20–50 μM, it enhances long-term potentiation (LTP) in hippocampal CA1 neurons by blocking inhibitory feedback mediated by group II receptors .

Implications for Synaptic Plasticity

Studies on rat hippocampal slices demonstrate that group II mGlu receptors modulate LTP through presynaptic mechanisms, influencing glutamate release dynamics .

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